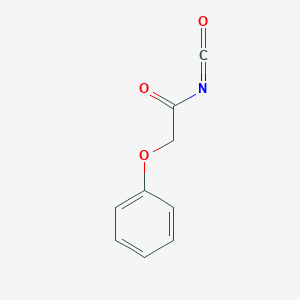
Phenoxyacetyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by tertiary amines.
Alcoholysis: Alcohols, catalyzed by metal salts such as tin or iron.
Aminolysis: Primary or secondary amines, often under mild conditions
Major Products:
Hydrolysis: Phenoxyacetic acid and carbon dioxide.
Alcoholysis: Phenoxyacetyl carbamates.
Aminolysis: Phenoxyacetyl ureas.
Wissenschaftliche Forschungsanwendungen
Phenoxyacetyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines
Wirkmechanismus
The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .
Vergleich Mit ähnlichen Verbindungen
Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.
Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.
Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .
Eigenschaften
CAS-Nummer |
4461-31-8 |
|---|---|
Molekularformel |
C9H7NO3 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-phenoxyacetyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI-Schlüssel |
SUPAAWQDMBKXGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















